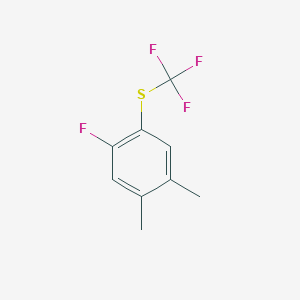
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4S. This compound is characterized by the presence of both fluorine and trifluoromethylthio groups, which impart unique chemical properties. It is used in various scientific research applications due to its distinct reactivity and stability.
Métodos De Preparación
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of specific reagents and catalysts under controlled conditions to achieve the desired substitution on the benzene ring.
Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the trifluoromethylthio group, resulting in simpler fluorinated benzene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethylthio groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules, making it useful in drug discovery and development.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their improved pharmacokinetic properties. This compound can be a precursor to potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.
Mecanismo De Acción
The mechanism by which 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s binding affinity and selectivity. The fluorine atoms can also enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets.
Comparación Con Compuestos Similares
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene can be compared with other fluorinated benzene derivatives, such as:
1,2-Dimethyl-4-fluorobenzene: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.
1,2-Dimethyl-4-(trifluoromethylthio)benzene:
4-Fluoro-5-(trifluoromethylthio)benzene: Lacks the dimethyl groups, leading to variations in steric and electronic effects.
The presence of both fluorine and trifluoromethylthio groups in this compound makes it unique, offering a combination of properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C9H8F4S |
|---|---|
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
1-fluoro-4,5-dimethyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4S/c1-5-3-7(10)8(4-6(5)2)14-9(11,12)13/h3-4H,1-2H3 |
Clave InChI |
DNFJMAYVRRSBBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)SC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















